2-Chloro-4-oxohex-2-enedioic acid

説明

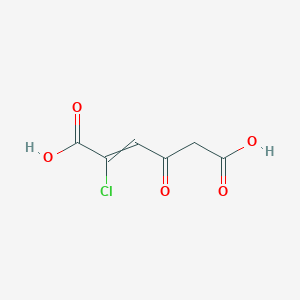

Structure

2D Structure

特性

分子式 |

C6H5ClO5 |

|---|---|

分子量 |

192.55 g/mol |

IUPAC名 |

2-chloro-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12) |

InChIキー |

QOHGUQUQCPIROQ-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)C=C(C(=O)O)Cl)C(=O)O |

同義語 |

2-chloro-4-oxo-(Z)-2-hexenedioic acid 2-chloromaleylacetate 2-chloromaleylacetate, (E)-isome |

製品の起源 |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-4-oxohex-2-enedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-oxohex-2-enedioic acid, a halogenated oxo dicarboxylic acid, presents a molecule of interest within various chemical and biological research domains. Its structure, featuring a chloro substituent and a keto group on a hexenedioic acid backbone, suggests potential for diverse chemical reactivity and biological activity. Understanding its fundamental physicochemical properties is paramount for its application in medicinal chemistry, materials science, and metabolic research. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

Precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. However, computational models provide valuable estimations for several key parameters. The following table summarizes the available quantitative data, primarily from computational predictions.

| Property | Value | Source |

| IUPAC Name | (2E)-2-chloro-4-oxohex-2-enedioic acid | PubChem[1] |

| Molecular Formula | C₆H₅ClO₅ | PubChem[1] |

| Molecular Weight | 192.55 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.9774516 g/mol | Not specified in search results |

| pKa (strongest acidic) | 1.91 | Human Metabolome Database (Predicted by ChemAxon)[2] |

| logP (Octanol-Water Partition Coefficient) | 1.05 | Human Metabolome Database (Predicted by ALOGPS)[2] |

| Water Solubility | 0.6 g/L | Human Metabolome Database (Predicted by ALOGPS)[2] |

| Melting Point | Not Available | Human Metabolome Database[2] |

| Boiling Point | Not Available | Human Metabolome Database[2] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value quantifies the strength of an acid in a solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of the organic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[3][4]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic acid like this compound.

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the surveyed scientific literature detailing the involvement of this compound in any biological signaling pathways. Its structural similarity to metabolic intermediates suggests a potential for interaction with various enzymes, but this remains an area for future investigation. Researchers are encouraged to perform biological assays to elucidate its potential roles.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound, which is primarily based on computational predictions. The outlined experimental protocols offer a robust framework for the empirical determination of these properties, which is essential for validating and expanding upon the existing computational data. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

References

- 1. 2-Chloromaleylacetate | C6H5ClO5 | CID 9776838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2,5-Dichloro-4-oxohex-2-enedioate (HMDB0060363) [hmdb.ca]

- 3. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. tandfonline.com [tandfonline.com]

Crystal Structure of 2-Chloro-4-oxohex-2-enedioic Acid Remains Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of publicly available data on the specific crystal structure of 2-Chloro-4-oxohex-2-enedioic acid. Despite its relevance as a potential intermediate in metabolic pathways and its interest to researchers in drug development, detailed experimental analysis of its three-dimensional atomic arrangement appears to be unpublished or not indexed in major public repositories.

This technical guide aims to provide a framework for the analysis of this compound's crystal structure, outlining the necessary experimental protocols and data presentation standards that would be required should a crystal structure be determined in the future. Given the current lack of specific data, this document will serve as a template for future research endeavors.

Physicochemical Properties

While a definitive crystal structure is not available, fundamental physicochemical properties of this compound can be summarized from available chemical databases.

| Property | Value |

| Molecular Formula | C₆H₅ClO₅ |

| Molecular Weight | 192.55 g/mol |

| IUPAC Name | (2E)-2-chloro-4-oxohex-2-enedioic acid |

| Synonyms | 2-Chloromaleylacetate, 2-chloromaleylacetic acid |

Hypothetical Experimental Workflow for Crystal Structure Determination

Should crystals of this compound become available, a standard workflow for their analysis would be employed. The following diagram outlines the logical progression of such an investigation.

Caption: A logical workflow for the determination and analysis of a small molecule crystal structure.

Detailed Experimental Protocols (Hypothetical)

The following sections detail the methodologies that would be essential for a comprehensive crystal structure analysis of this compound.

Synthesis and Crystallization

A crucial first step would be the synthesis of high-purity this compound. Following synthesis, a variety of crystallization techniques would be employed to obtain single crystals suitable for X-ray diffraction. These techniques could include:

-

Slow Evaporation: A solution of the compound in a suitable solvent would be allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the compound's solution would be equilibrated with a larger reservoir of a precipitant, leading to gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound would be slowly cooled to induce crystallization.

Single Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it would be mounted on a goniometer and subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size and quality would be selected under a microscope and mounted on a loop or a glass fiber.

-

Data Collection: The mounted crystal would be placed in an X-ray diffractometer. Data would be collected at a specific temperature, often a cryogenic temperature (e.g., 100 K), to minimize thermal motion of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) would be used. A series of diffraction images would be collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data would then be used to solve and refine the crystal structure.

-

Data Processing: The diffraction images would be processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial atomic positions would be determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters would be refined against the experimental diffraction data using least-squares methods.

Anticipated Data Presentation

A successful crystal structure determination would yield a wealth of quantitative data. This information would be best presented in a series of structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details (Example)

| Parameter | Value |

| Empirical formula | C₆H₅ClO₅ |

| Formula weight | 192.55 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90°b = y Å, β = y°c = z Å, γ = 90° |

| Volume | V ų |

| Z | n |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ to θ ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N |

| Independent reflections | n [R(int) = r] |

| Completeness to theta = θ° | p % |

| Absorption correction | Method |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | g |

| Final R indices [I>2sigma(I)] | R1 = r1, wR2 = wr2 |

| R indices (all data) | R1 = r1, wR2 = wr2 |

| Largest diff. peak and hole | p and h e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

| Bond/Angle | Length (Å) / Angle (°) |

| Cl(1)-C(2) | To be determined |

| C(2)-C(3) | To be determined |

| C(3)-C(4) | To be determined |

| C(4)=O(1) | To be determined |

| C(1)-O(2) | To be determined |

| C(1)-O(3) | To be determined |

| C(6)-O(4) | To be determined |

| C(6)-O(5) | To be determined |

| C(3)-C(2)-Cl(1) | To be determined |

| O(1)-C(4)-C(3) | To be determined |

Biological Significance and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the signaling pathways in which this compound is directly involved. As a chlorinated organic acid, it may play a role as a metabolite in bacterial degradation pathways of chlorinated aromatic compounds. However, without experimental evidence, any depiction of a signaling pathway would be purely speculative. Future research would be needed to elucidate its biological interactions and potential roles in cellular signaling.

Conclusion

The crystal structure of this compound remains an open area for investigation. The methodologies and data presentation formats outlined in this guide provide a roadmap for researchers who undertake the challenge of crystallizing this compound and determining its three-dimensional structure. Such a study would be a valuable contribution to the fields of structural chemistry and drug development, providing insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets. Until such experimental data becomes available, a detailed, in-depth technical guide on its crystal structure cannot be fully realized.

Spectroscopic and Experimental Data for 2-Chloro-4-oxohex-2-enedioic Acid: A Technical Overview

Initial searches for spectroscopic and experimental data for 2-Chloro-4-oxohex-2-enedioic acid did not yield specific results for this compound. The following information pertains to the closely related molecule, 2,5-Dichloro-4-oxohex-2-enedioate, and is presented as a potential reference.

This technical guide provides an overview of the available chemical and physical properties of 2,5-Dichloro-4-oxohex-2-enedioate. Due to the lack of specific experimental data for this compound in publicly accessible databases, this document serves to inform researchers, scientists, and drug development professionals about a structurally similar compound.

Chemical Identity of 2,5-Dichloro-4-oxohex-2-enedioate

| Identifier | Value |

| IUPAC Name | (E)-2,5-dichloro-4-oxohex-2-enedioic acid |

| Molecular Formula | C₆H₄Cl₂O₅[1] |

| Molecular Weight | 227.00 g/mol [1] |

| Canonical SMILES | C(=C(C(=O)O)Cl)C(=O)C(C(=O)O)Cl |

| InChI Key | PLPVRWUZGSFJJB-OWOJBTEDSA-N[1] |

| CAS Registry Number | Not Available[2] |

Physicochemical Properties

2,5-Dichloro-4-oxohex-2-enedioate is classified as a medium-chain keto acid and derivative.[2] It is characterized as a very hydrophobic molecule and is practically insoluble in water.[2]

Spectroscopic Data

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of 2,5-Dichloro-4-oxohex-2-enedioate are not detailed in the available literature.

Biological Context

2,5-Dichloro-4-oxohex-2-enedioate has been identified as a metabolite found in or produced by Escherichia coli (strain K12, MG1655).[1]

Visualization of Chemical Data Retrieval

The following workflow illustrates the process undertaken to search for the requested chemical data.

Caption: Data retrieval workflow.

References

An In-depth Technical Guide on the Putative Biosynthesis and Isolation of Chlorinated Oxohexenedioic Acids

Disclaimer: Direct scientific literature detailing the discovery and isolation of 2-Chloro-4-oxohex-2-enedioic acid is not available at the time of this writing. This guide, therefore, focuses on closely related, known compounds, namely 2,4-dichloro-5-oxo-2-hexenedioic acid and 2,5-dichloro-4-oxohex-2-enedioic acid. The experimental protocols provided are hypothetical, constructed from established principles of microbial degradation of chlorinated aromatic compounds, and are intended to serve as a scientifically grounded framework for researchers.

Introduction

Chlorinated organic compounds are a significant class of environmental pollutants, and understanding their fate is crucial for bioremediation efforts. The microbial degradation of these compounds often leads to the formation of various chlorinated aliphatic acids. This guide explores the potential discovery and isolation of chlorinated oxohexenedioic acids, which are likely intermediates in the bacterial breakdown of chlorophenols. These compounds are of interest to researchers studying metabolic pathways, enzymatic mechanisms, and the development of novel bioremediation strategies.

This document provides a summary of available data on related compounds, a proposed biosynthetic pathway, and a hypothetical experimental protocol for the production and isolation of a representative chlorinated oxohexenedioic acid.

Quantitative Data of Related Compounds

While data for this compound is unavailable, the following tables summarize the computed properties for two similar dichlorinated compounds from the PubChem database.

Table 1: Computed Properties of 2,4-dichloro-5-oxo-2-hexenedioic acid

| Property | Value | Source |

| Molecular Formula | C6H4Cl2O5 | PubChem |

| Molecular Weight | 227.00 g/mol | PubChem |

| Exact Mass | 225.9435786 Da | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 2: Computed Properties of 2,5-dichloro-4-oxohex-2-enedioic acid

| Property | Value | Source |

| Molecular Formula | C6H4Cl2O5 | PubChem |

| Molecular Weight | 227.00 g/mol | PubChem |

| Exact Mass | 225.9435786 Da | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Biosynthetic Pathway

The formation of chlorinated oxohexenedioic acids in the environment is likely a result of the microbial degradation of chlorophenols, common industrial pollutants. Bacteria possessing the modified ortho-cleavage pathway can break down these aromatic compounds into aliphatic acids. The proposed pathway for the formation of a chlorinated oxohexenedioic acid initiates with the enzymatic conversion of a chlorophenol to a chlorocatechol, followed by aromatic ring cleavage.

Caption: Proposed enzymatic pathway for the formation of a chlorinated oxohexenedioic acid from a chlorophenol precursor.

Hypothetical Experimental Protocols

The following protocols describe a plausible method for the enzymatic synthesis and subsequent isolation and characterization of a chlorinated oxohexenedioic acid.

Objective: To synthesize a chlorinated oxohexenedioic acid via the enzymatic degradation of a chlorocatechol.

Materials:

-

3-Chlorocatechol (substrate)

-

Chlorocatechol 1,2-dioxygenase (e.g., from Pseudomonas putida)

-

Chloromuconate cycloisomerase (e.g., from Pseudomonas putida)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Cofactors (as required by the specific enzymes, e.g., NAD(P)H)

-

Bioreactor or temperature-controlled reaction vessel

-

Spectrophotometer

Methodology:

-

Enzyme Preparation: Obtain or purify chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. Determine the activity of each enzyme preparation using standard assays.

-

Reaction Setup: In a bioreactor, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5). Add the enzymes to a final concentration determined by their activity (e.g., 1-5 U/mL).

-

Substrate Addition: Dissolve 3-chlorocatechol in a minimal amount of a suitable solvent and add to the reaction mixture to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by spectrophotometrically measuring the formation of the chlorinated muconic acid intermediate, which has a characteristic UV absorbance maximum.

-

Reaction Termination: Once the substrate is consumed or the reaction reaches a plateau, terminate the reaction by acidifying the mixture to pH 2.0 with HCl. This will precipitate the proteins.

-

Protein Removal: Centrifuge the acidified mixture to pellet the precipitated enzymes. Collect the supernatant for product isolation.

Objective: To isolate and purify the synthesized chlorinated oxohexenedioic acid from the reaction mixture.

Materials:

-

Supernatant from Protocol 1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase: Acetonitrile and water with 0.1% formic acid

Methodology:

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

-

HPLC Purification: Dissolve the crude product in a minimal volume of the HPLC mobile phase and purify using a preparative HPLC system. Collect the fractions corresponding to the target compound.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified chlorinated oxohexenedioic acid.

Objective: To confirm the identity and purity of the isolated compound.

Materials:

-

Purified compound from Protocol 2

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

Methodology:

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound using high-resolution mass spectrometry (e.g., ESI-MS).

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

-

IR Spectroscopy: Use IR spectroscopy to identify the functional groups present in the molecule (e.g., carboxylic acids, ketones, C=C double bonds).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from enzymatic synthesis to characterization.

Caption: A logical workflow for the proposed synthesis, isolation, and characterization of a chlorinated oxohexenedioic acid.

Conclusion

While the direct discovery and isolation of this compound have not been documented, this guide provides a comprehensive, technically-informed framework for its potential biosynthesis and subsequent analysis. By leveraging the known enzymatic pathways for chlorophenol degradation, researchers can design experiments to produce and study this and other related chlorinated dicarboxylic acids. The protocols and visualizations presented here are intended to be a valuable resource for scientists and drug development professionals working in the fields of bioremediation, enzymology, and metabolic pathway engineering. Further research is warranted to validate these hypothetical pathways and protocols.

Potential Biological Activity of 2-Chloro-4-oxohex-2-enedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-oxohex-2-enedioic acid is a dicarboxylic acid containing several reactive functional groups that suggest a potential for biological activity. Its core structure includes an α,β-unsaturated ketone and a vinylic chloride. Such functionalities are known to be electrophilic and can react with nucleophilic residues in biomolecules, leading to a range of cellular effects. This guide provides a detailed analysis of the potential bioactivity based on established structure-activity relationships of similar chemical entities.

Predicted Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is anticipated to be through Michael addition, a characteristic reaction of α,β-unsaturated carbonyl compounds.[1][2][3] These compounds are soft electrophiles that readily react with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[2]

The presence of a chloro atom on the α-carbon of the unsaturated system is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This can lead to irreversible covalent modification of proteins, including enzymes, which can result in the inhibition of their function.[4]

Proposed Signaling Pathway and Molecular Interaction

The interaction of this compound with a target protein is depicted in the following diagram. The nucleophilic attack by a cysteine residue on the β-carbon of the enone system leads to the formation of a covalent adduct, thereby inactivating the protein.

Caption: Proposed Michael addition mechanism.

This covalent modification is a form of irreversible inhibition and can lead to various toxicological effects, including general toxicity, mutagenicity, and carcinogenicity.[1]

Potential as an Enzyme Inhibitor

Given its reactivity, this compound is a candidate for an enzyme inhibitor. The type of inhibition would likely be irreversible due to the formation of a stable covalent bond.[4]

Types of Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible.

-

Reversible Inhibitors: These bind to enzymes through non-covalent interactions and can be dissociated from the enzyme.[5]

-

Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding.[5]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity, regardless of substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5]

-

-

Irreversible Inhibitors: These typically form covalent bonds with the enzyme, leading to permanent inactivation.[4] this compound falls into this category due to its potential for Michael addition.

The following diagram illustrates the different types of reversible enzyme inhibition.

Caption: Reversible enzyme inhibition pathways.

Suggested Experimental Protocols

To investigate the potential biological activity of this compound, the following experimental approaches are recommended.

General Cytotoxicity Assays

-

MTT Assay: To assess the effect of the compound on cell viability and proliferation in various cell lines.

-

LDH Assay: To measure cytotoxicity by quantifying lactate dehydrogenase release from damaged cells.

Enzyme Inhibition Assays

-

Targeted Enzyme Assays: Based on computational docking studies or literature on similar compounds, specific enzymes (e.g., thiol-dependent enzymes like caspases or phosphatases) can be selected for in vitro inhibition assays.

-

Kinetic Studies: To determine the type of inhibition (if reversible) and to calculate inhibition constants such as Ki and IC50 values. Lineweaver-Burk plots can be used to distinguish between competitive, non-competitive, and uncompetitive inhibition.[6]

Mechanism of Action Studies

-

Mass Spectrometry: To identify covalent adducts formed between the compound and target proteins, confirming the Michael addition mechanism.

-

Site-directed Mutagenesis: To mutate putative target residues (e.g., cysteine) in a protein of interest to confirm their role in the covalent binding of the compound.

The following workflow outlines a general approach for characterizing the biological activity of a novel compound like this compound.

Caption: General experimental workflow.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, data from other α,β-unsaturated carbonyl compounds can provide an indication of potential potency. For example, various derivatives of esters, aldehydes, and ketones with this structural feature have been shown to exhibit a range of toxic potencies.[7][8] The specific molecular structure, including the nature and position of substituents, significantly influences the biological activity.[7]

Conclusion

Based on its chemical structure, this compound is predicted to be a biologically active compound, likely acting as an irreversible enzyme inhibitor through Michael addition. Its potential for covalent modification of proteins suggests that it could have significant cellular effects. Further experimental investigation is required to confirm this predicted activity and to fully characterize its biological profile. The experimental workflows and methodologies outlined in this guide provide a framework for such an investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-4-oxohex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-oxohex-2-enedioic acid, systematically known as (E)-2-chloro-4-oxohex-2-enedioic acid and commonly referred to as 2-chloromaleylacetate, is a key intermediate in the bacterial degradation of chlorinated aromatic compounds. Its primary mechanism of action is centered on its role as a substrate for the enzyme maleylacetate reductase. This enzyme facilitates the detoxification and channeling of this chlorinated metabolite into the central 3-oxoadipate pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with maleylacetate reductase, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the involved biochemical pathway.

Introduction

The widespread use of chlorinated aromatic compounds has led to significant environmental contamination. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic pathways to degrade these xenobiotics. A crucial step in the aerobic degradation of many chloroaromatics is the formation of chlorinated catechols, which are subsequently processed, leading to the formation of intermediates such as this compound. Understanding the fate of this metabolite is critical for bioremediation strategies and for assessing the broader toxicological implications of chlorinated intermediates. The primary enzyme responsible for the metabolism of this compound is maleylacetate reductase (EC 1.3.1.32).

Core Mechanism of Action: Interaction with Maleylacetate Reductase

The central mechanism of action of this compound is its enzymatic conversion by maleylacetate reductase. This NADH-dependent enzyme catalyzes the reductive dehalogenation of this compound, converting it to 3-oxoadipate, a common intermediate that can enter the tricarboxylic acid (TCA) cycle.

The reaction proceeds in a two-step manner within the active site of maleylacetate reductase:

-

Reductive Dehalogenation: The initial step involves the reduction of the carbon-carbon double bond and the concomitant elimination of the chlorine atom from the C2 position. This step consumes one molecule of NADH.

-

Reduction of the Intermediate: The resulting dehalogenated intermediate, maleylacetate, is then further reduced to 3-oxoadipate, a reaction that consumes a second molecule of NADH.

Therefore, the complete conversion of one mole of this compound to 3-oxoadipate requires two moles of NADH[1].

Quantitative Data

The following table summarizes the kinetic parameters for the interaction of various substituted maleylacetates, including this compound, with maleylacetate reductase from Pseudomonas sp. strain B13. These data highlight the enzyme's substrate specificity.

| Substrate | Apparent Km (µM) | Relative Vmax (%) | NADH Consumed (mol/mol substrate) |

| Maleylacetate | 25 | 100 | 1 |

| This compound | 30 | 80 | 2 |

| 2-Fluoro-maleylacetate | 15 | 90 | 2 |

| 2-Bromo-maleylacetate | 45 | 70 | 2 |

| 2,5-Dichloro-maleylacetate | 40 | 60 | 2 |

| 3-Methyl-maleylacetate | 60 | 50 | 1 |

| 5-Methyl-maleylacetate | 150 | 20 | 1 |

Data adapted from a study on maleylacetate reductase from Pseudomonas sp. strain B13[1]. The Vmax is relative to the conversion of maleylacetate.

The affinity of the enzyme for the substrate is influenced by the properties of the halogen substituent. A lower van der Waals radius and higher electronegativity of the halogen at the C2 position, as seen with fluorine, result in a lower Km value, indicating higher affinity. Conversely, bulkier substituents or those with lower electronegativity increase the Km[1].

Experimental Protocols

Maleylacetate Reductase Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of maleylacetate reductase by monitoring the oxidation of NADH.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADH solution (10 mM in buffer)

-

This compound solution (10 mM in buffer)

-

Purified maleylacetate reductase enzyme preparation

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

880 µL of potassium phosphate buffer

-

100 µL of NADH solution (final concentration 1 mM)

-

10 µL of maleylacetate reductase preparation

-

-

Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration and to record any background NADH oxidation.

-

Initiate the reaction by adding 10 µL of the this compound solution (final concentration 0.1 mM).

-

Immediately monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

-

Calculate the enzyme activity based on the rate of NADH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Workflows

Bacterial Degradation Pathway of Chlorinated Catechols

The following diagram illustrates the central role of this compound and maleylacetate reductase in the degradation pathway of chlorinated aromatic compounds.

Caption: Degradation pathway of chlorinated aromatics.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the workflow for determining the kinetic parameters of maleylacetate reductase with this compound as a substrate.

Caption: Workflow for kinetic analysis.

Broader Biological Significance and Potential Implications

While the primary known role of this compound is as a metabolic intermediate in bacteria, its potential effects on higher organisms, including humans, are not well-characterized. As a chlorinated organic compound, there is a potential for toxicity, although specific data are lacking. The formation of such intermediates during the bioremediation of chloroaromatics warrants further investigation into their potential for bioaccumulation and off-target effects. For drug development professionals, while this compound itself is unlikely to be a therapeutic agent, the enzyme that acts upon it, maleylacetate reductase, could be a target for the development of biosensors for environmental monitoring or for engineering more efficient bioremediation pathways.

Conclusion

The mechanism of action of this compound is intrinsically linked to its role as a substrate for maleylacetate reductase in bacterial degradation pathways. This enzyme efficiently catalyzes the reductive dehalogenation of the compound, facilitating its entry into central metabolism. The quantitative data available highlight the enzyme's specificity for this and other substituted maleylacetates. The provided experimental protocols and workflow diagrams offer a practical guide for researchers studying this pathway. Further research is needed to fully elucidate the potential toxicological and broader biological effects of this chlorinated intermediate in different biological systems.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-4-oxohex-2-enedioic Acid

Notice: Following a comprehensive search of scientific literature and chemical databases, no specific experimental data on the thermal stability and decomposition of 2-Chloro-4-oxohex-2-enedioic acid has been found in the public domain. This guide, therefore, outlines the general principles and methodologies that would be employed to characterize the thermal properties of this compound, based on standard analytical techniques and information available for analogous chemical structures.

Introduction

This compound is a halogenated dicarboxylic acid containing an alpha,beta-unsaturated ketone. The thermal stability of such a molecule is of significant interest in drug development, chemical synthesis, and material science, as it dictates storage conditions, processing parameters, and potential degradation pathways. The presence of a chlorine atom, a carboxylic acid group, and an oxo group suggests that the compound may undergo complex thermal decomposition reactions.

This technical guide provides a framework for the experimental investigation of the thermal properties of this compound. It details the requisite experimental protocols and the expected data presentation, and includes a conceptual workflow for such an analysis.

Hypothetical Thermal Profile and Data Presentation

While specific quantitative data for this compound is unavailable, the following tables represent the typical format for presenting thermal analysis data. These tables would be populated with experimental results.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units |

| Onset of Decomposition (Tonset) | Data not available | °C |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C |

| Temperature at 50% Mass Loss (T50%) | Data not available | °C |

| Residual Mass at 600 °C | Data not available | % |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature (Tpeak) | Enthalpy (ΔH) |

| Melting Point | Data not available | Data not available |

| Decomposition Exotherm/Endotherm | Data not available | Data not available |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition of this compound, the following standard experimental methodologies would be employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the decomposition temperature and the amount of volatile and non-volatile products.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and other key parameters.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying phase transitions such as melting and exothermic or endothermic decomposition processes.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded.

-

The resulting DSC thermogram is analyzed to identify melting points and the enthalpy of decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous byproducts released during the thermal decomposition of the compound.

Methodology:

-

The outlet of the thermogravimetric analyzer is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The mass spectra or infrared spectra of the evolved gases are recorded at different temperatures, allowing for the identification of decomposition products such as CO, CO₂, HCl, and various organic fragments.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the Thermal Analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the scientific literature, this guide provides a comprehensive overview of the necessary experimental procedures and data analysis workflows required for a thorough investigation. The proposed studies, including TGA, DSC, and EGA, would yield crucial information for researchers, scientists, and drug development professionals regarding the thermal properties of this compound. The resulting data would enable the determination of safe handling and storage procedures and provide insights into its potential degradation pathways.

Technical Guide: Solubility Profile of 2-Chloro-4-oxohex-2-enedioic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 2-Chloro-4-oxohex-2-enedioic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid organic acid. The guide includes a detailed methodology, a structured table for data presentation, and a workflow diagram to visually represent the experimental process. This information is intended to empower researchers to generate precise and reliable solubility data for this compound in their own laboratory settings.

Introduction

This compound is an organic compound of interest in various research domains. A thorough understanding of its solubility in different solvents is fundamental for its application in synthesis, formulation, and biological studies. Solubility data is critical for designing reaction conditions, developing purification methods, and formulating drug delivery systems. This guide provides the necessary tools and methodologies for researchers to systematically determine the solubility profile of this compound.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common solvents is not available in published literature. The following table is provided as a template for researchers to record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Slurries:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of a specific solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the slurries to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound versus instrument response is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

3.3. Qualitative Solubility and Acid-Base Characterization

A preliminary qualitative assessment of solubility can be performed to quickly screen for suitable solvents and to understand the acidic nature of the compound.

-

Procedure:

-

Place a small, known amount (e.g., 10 mg) of this compound into a test tube.

-

Add the solvent in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition, up to a total volume of 1 mL.

-

Observe if the solid dissolves completely.

-

To confirm its acidic nature, test for solubility in 5% aqueous sodium bicarbonate (NaHCO₃) and 5% aqueous sodium hydroxide (NaOH) solutions. Effervescence with NaHCO₃ is a strong indicator of a carboxylic acid.[1][2]

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-4-oxohex-2-enedioic Acid Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Chloro-4-oxohex-2-enedioic acid is not a widely documented reagent in the chemical literature, its structural motifs are present in highly versatile synthetic building blocks. This document provides detailed application notes and protocols based on the reactivity of structurally similar and commercially available compounds, namely mucochloric acid and substituted maleic anhydrides. These compounds serve as valuable precursors for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below focus on the synthesis of pyridazinone derivatives, a class of compounds known for their diverse biological activities.

Core Applications: Synthesis of Heterocyclic Scaffolds

The primary application of this compound analogs is in the construction of heterocyclic ring systems. The presence of electrophilic centers and multiple functional groups allows for cyclization reactions with various nucleophiles, particularly hydrazines, to form substituted pyridazinones.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dihalo-3(2H)-pyridazinones from Mucochloric Acid

This protocol outlines the direct synthesis of dihalopyridazinone derivatives from mucochloric acid, a key starting material in many pyridazinone syntheses.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of pyridazinones from mucochloric acid.

Methodology:

The synthesis of pyridazinone derivatives often relies on the nucleophilic substitution capabilities of mucochloric acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the desired hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) to the solution. The reaction can be carried out at room temperature or heated to reflux to increase the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 4,5-dihalo-3(2H)-pyridazinone derivative.

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Mucochloric Acid | Hydrazine derivatives | Not specified | Not specified | Not specified | Not specified | [1] |

Note: Specific quantitative data for this direct conversion is not detailed in the provided search results, but this general method is a common starting point for pyridazinone synthesis.

Protocol 2: Synthesis of Substituted Pyridazinones from β-Aroylpropionic Acids

This protocol describes a two-step synthesis of 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones, which can be further functionalized. While not directly starting from a this compound analog, it demonstrates a common route to pyridazinones.

Workflow Diagram:

Figure 2: Workflow for the synthesis of 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones.

Methodology:

Step 1: Synthesis of β-Aroylpropionic Acid [2][3]

-

Reaction Setup: To a stirred solution of an aromatic compound (e.g., benzene, toluene) and succinic anhydride in a solvent like nitrobenzene or carbon disulfide, add anhydrous aluminum chloride in portions.

-

Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours.[2]

-

Work-up: After cooling, the mixture is poured into ice-cold hydrochloric acid. The excess solvent is removed by steam distillation. The resulting aqueous solution is concentrated to obtain the crude β-aroylpropionic acid.

Step 2: Synthesis of 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one [2][4]

-

Cyclization: The β-aroylpropionic acid obtained in the previous step is reacted with hydrazine hydrate. This reaction is often carried out in a suitable solvent and may require heating.

-

Purification: The resulting pyridazinone can be purified by crystallization.

Quantitative Data Summary for Pyridazinone Synthesis:

| β-Aroylpropionic Acid Derivative | Reagent | Reaction Conditions | Yield (%) | Reference |

| Various | Hydrazine Hydrate | Not specified | Not specified | [2][4] |

Protocol 3: Synthesis of N-Substituted Maleimides and their Reaction to form Heterocycles

Substituted maleic anhydrides are close structural analogs of this compound and are key precursors to N-substituted maleimides, which are versatile intermediates.

Reaction Scheme:

Figure 3: Synthesis of N-substituted maleimides from substituted maleic anhydrides.

Methodology for N-Phenylmaleimide Synthesis: [5]

-

Amine Acylation: 4-Chloroaniline is reacted with maleic anhydride at room temperature to produce N-(4-chloro)maleanilic acid.[5]

-

Cyclization: The N-(4-chloro)maleanilic acid is then cyclized to N-(4-chlorophenyl)maleimide using excess acetic anhydride and catalytic sodium acetate at 60–70°C.[5]

Application in Diels-Alder Reactions:

N-substituted maleimides are excellent dienophiles in Diels-Alder reactions. For example, N-(4-chlorophenyl)maleimide reacts with 2,5-dimethylfuran.

Methodology for Diels-Alder Reaction: [5]

-

Microwave Synthesis: The reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran can be efficiently carried out under microwave irradiation at 140°C for 5 minutes.[5]

-

Yield: This method provides a yield of approximately 44%.[5]

Quantitative Data Summary for N-Phenylmaleimide Synthesis and Reaction:

| Step | Reactants | Conditions | Yield (%) | Reference |

| Amine Acylation | 4-Chloroaniline, Maleic Anhydride | Room Temperature | Not specified | [5] |

| Cyclization | N-(4-chloro)maleanilic acid, Acetic Anhydride, Sodium Acetate | 60–70°C | Not specified | [5] |

| Diels-Alder | N-(4-chlorophenyl)maleimide, 2,5-dimethylfuran | Microwave, 140°C, 5 min | 44 | [5] |

Safety Precautions

-

Handling of Reagents: Mucochloric acid and its analogs are corrosive and toxic.[6] Always handle these chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

While direct protocols for this compound are unavailable, the reactivity of analogous compounds like mucochloric acid and substituted maleic anhydrides provides a strong foundation for its potential applications in organic synthesis. The protocols outlined above for the synthesis of pyridazinones and other heterocyclic systems demonstrate the utility of these synthons in generating molecular diversity for drug discovery and development programs. Researchers are encouraged to adapt these methodologies, considering the specific reactivity of their target substrates.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-step synthesis of complex nitrogen heterocycles from imines and alkyl-substituted maleic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Quantification of 2-Chloro-4-oxohex-2-enedioic Acid

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-4-oxohex-2-enedioic acid. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound, a halogenated organic compound, is of interest in various chemical and pharmaceutical research areas. An accurate and reliable analytical method is crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its sensitivity, specificity, and reproducibility.[1][2] This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. To enhance the retention of polar organic acids like this compound, ion suppression is employed by maintaining a low pH in the mobile phase.[3]

This document provides a comprehensive protocol for the HPLC quantification of this compound, including instrument conditions, sample preparation, and data analysis.

Experimental Protocol

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (85%)

-

Water (HPLC grade or Milli-Q)

-

0.45 µm syringe filters

A standard HPLC system equipped with the following components is required:

-

Binary or Quaternary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 25 minutes |

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of Mobile Phase A.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[4]

-

If necessary, dilute the filtered sample with Mobile Phase A to bring the concentration of the analyte within the calibration range.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | Insert Value |

| Theoretical Plates | > 2000 | Insert Value |

| %RSD of Peak Area (n=6) | ≤ 2.0% | Insert Value |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Calculate based on signal-to-noise ratio |

| Limit of Quantification (LOQ) | Calculate based on signal-to-noise ratio |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, coupled with UV detection at 210 nm, allows for excellent separation and sensitive detection of the analyte. This method is suitable for routine analysis in quality control and research environments.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4-oxohex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Chloro-4-oxohex-2-enedioic acid and its analogs are highly functionalized synthons that hold significant potential in the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites—an α,β-unsaturated carbonyl system, a γ-keto acid moiety, and vinyl and alkyl chlorides—allows for diverse cyclization reactions with various dinucleophiles. These resulting heterocyclic scaffolds, such as pyridazinones, oxazinones, and pyrimidinones, are of considerable interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed protocols for the synthesis of representative heterocyclic systems from this compound, based on analogous reactions with mucochloric acid.

Synthesized Heterocyclic Scaffolds and Quantitative Data

The following tables summarize the expected products and reported quantitative data from analogous reactions with mucochloric acid. These values should serve as a benchmark for the synthesis using this compound.

Table 1: Synthesis of Pyridazinone Derivatives

| Product Name (from Mucochloric Acid analog) | Dinucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 4,5-Dichloro-2-(4-methylphenyl)-2H-pyridazin-3-one | p-Methylphenyl hydrazine | 96 | - | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.32 (s, 1H), 7.41 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 2.37 (s, 3H). LCMS: m/e 255 (M+1).[1] |

| 4,5-Dichloro-2H-pyridazin-3-one | Semicarbazide hydrochloride | - | - | MS-APCI (+): 273/275 (M+1) m/z (for p-methoxyphenyl derivative). ¹H NMR (CDCl₃): δ 8.26 (s, 1H, -CH) (for p-methoxyphenyl derivative).[2] |

Note: Data for the unsubstituted pyridazinone is inferred from a similar reaction, as a direct protocol with hydrazine was not found in the initial search.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-(4-methylphenyl)-2H-pyridazin-3-one Analog

This protocol describes the synthesis of a substituted pyridazinone via the reaction of this compound with a substituted hydrazine.

Materials:

-

This compound (or its dichlorinated analog)

-

p-Methylphenyl hydrazine

-

Dilute Sulfuric Acid (3M)

-

Water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of this compound (1 equivalent) in 3M sulfuric acid, add p-methylphenyl hydrazine (1 equivalent).

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

Heat the solution to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting suspension to collect the crude product.

-

Wash the solid product with water.

-

Dry the product under high vacuum to afford the crude solid.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Outcome:

The reaction is expected to yield the corresponding 4,5-dichloro-2-(4-methylphenyl)-2H-pyridazin-3-one analog. Based on the analogous reaction with mucochloric acid, a high yield is anticipated.[1]

Protocol 2: Synthesis of 4,5-Dichloro-2H-pyridazin-3-one Analog

This protocol outlines the synthesis of the parent pyridazinone ring system using a hydrazine source. This is a foundational synthesis for further derivatization.

Materials:

-

This compound (or its dichlorinated analog)

-

Hydrazine hydrate or Semicarbazide hydrochloride

-

Methanol/Water (1:1)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

-

In a separate flask, dissolve the hydrazine source (e.g., semicarbazide hydrochloride, 1.3 equivalents) in a 1:1 mixture of methanol and water.

-

Add the hydrazine solution dropwise to the stirred solution of the starting material at room temperature.

-

Continue stirring for 20-30 minutes at room temperature.

-

If a precipitate forms, it can be collected by filtration. The reaction may require heating to go to completion, which can be monitored by TLC.

-

The crude product can be purified by recrystallization.

Expected Outcome:

This reaction is expected to produce the 4,5-dichloro-2H-pyridazin-3-one analog.

Visualizations

Reaction Pathways

The following diagrams illustrate the proposed synthetic pathways for the formation of heterocyclic compounds from a dichlorinated analog of this compound.

Caption: Synthesis of Pyridazinones.

Caption: General Experimental Workflow.

Potential Applications in Drug Development

The pyridazinone core is a well-known pharmacophore present in a variety of therapeutic agents with activities including:

-

Cardiovascular agents: Some pyridazinone derivatives act as cardiotonic agents.

-

Anticancer agents: The pyridazinone scaffold has been incorporated into molecules showing cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory and Analgesic agents: Certain derivatives exhibit anti-inflammatory and pain-relieving properties.

-

Antimicrobial agents: The heterocyclic core can be a key feature in compounds with antibacterial and antifungal activities.

The chloro-substituents on the synthesized pyridazinone ring provide valuable handles for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols for Reactions of 2-Chloro-4-oxohex-2-enedioic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reactivity of 2-Chloro-4-oxohex-2-enedioic acid and detailed protocols for its derivatization. Due to the limited availability of specific literature on this compound, the following protocols are based on the known reactivity of analogous compounds containing α,β-unsaturated carbonyl systems and carboxylic acid functionalities. These notes are intended to serve as a foundational guide for researchers exploring the chemical biology and therapeutic potential of this molecule.

Chemical Profile of this compound

This compound is a polyfunctional molecule with several reactive sites that can be targeted for chemical modification. Its structure includes:

-

An α,β-unsaturated ketone, which is susceptible to nucleophilic conjugate addition.

-

A vinyl chloride moiety, which can undergo nucleophilic substitution or participate in cross-coupling reactions.

-

Two carboxylic acid groups, which can be converted to a variety of derivatives such as esters, amides, and acid chlorides.

The strategic modification of these functional groups can lead to the generation of a library of novel compounds for further investigation.

Potential Synthetic Transformations

Based on its structure, this compound can undergo several types of reactions:

-

Michael Addition: The α,β-unsaturated ketone is an excellent Michael acceptor. Reactions with nucleophiles such as thiols, amines, and carbanions can be employed to introduce a wide range of substituents at the 3-position.

-

Nucleophilic Acyl Substitution: The carboxylic acid groups can be activated and reacted with nucleophiles to form amides, esters, and other derivatives.[1][2]

-

Cross-Coupling Reactions: The vinyl chloride can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds.

-

Heterocycle Formation: The polyfunctional nature of the molecule makes it a potential precursor for the synthesis of various heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions based on the specific nucleophile and desired product.

Protocol 1: Synthesis of Amide Derivatives via Nucleophilic Acyl Substitution

This protocol describes the synthesis of a diamide derivative of this compound using a peptide coupling agent.

Materials:

-

This compound

-

Amine (2.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (2.2 eq) and DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (2.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Michael Adducts

This protocol outlines a general procedure for the conjugate addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add the thiol (1.1 eq) to the solution.

-

Add triethylamine (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, acidify the reaction mixture with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables present hypothetical data for the characterization of a synthesized derivative.

Table 1: Reaction Parameters and Yields for the Synthesis of a Diamide Derivative

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Benzylamine | DCC | DCM | 18 | 75 |

| This compound | Morpholine | HATU | DMF | 12 | 82 |

| This compound | Aniline | EDCI | DCM | 24 | 68 |

Table 2: Spectroscopic Data for a Hypothetical Diamide Derivative

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.45 (m, 10H), 6.85 (s, 1H), 6.50 (t, J=5.6 Hz, 2H), 4.50 (d, J=5.6 Hz, 4H), 3.80 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.2, 164.8, 163.5, 142.1, 138.2, 129.0, 128.1, 127.8, 43.5, 40.2 |

| Mass Spec (ESI+) | m/z 393.1 [M+H]⁺ |

| FT-IR (thin film) | 3300, 3065, 2928, 1685, 1640, 1540 cm⁻¹ |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for biological screening.

Caption: General workflow for organic synthesis.

Caption: Hypothetical signaling pathway for biological screening.

References

Application Notes and Protocols for the Purity Assessment of 2-Chloro-4-oxohex-2-enedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-4-oxohex-2-enedioic acid is a complex organic molecule with potential applications in various fields, including pharmaceuticals and materials science. The purity of this compound is critical for its intended use, necessitating robust analytical methods for its comprehensive characterization and quantification. This document provides detailed application notes and protocols for the purity assessment of this compound using a multi-faceted analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating reverse-phase HPLC method is crucial for separating the main compound from its potential impurities and degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Linear gradient to 20% A, 80% B

-

25-30 min: Hold at 20% A, 80% B

-

30-35 min: Return to 95% A, 5% B

-

35-40 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation:

| Compound | Retention Time (min) | Peak Area (%) | Identity |

| Impurity 1 | 4.5 | 0.15 | Starting Material |

| This compound | 15.2 | 99.5 | Main Compound |

| Impurity 2 | 18.9 | 0.20 | Degradation Product |

| Impurity 3 | 22.1 | 0.15 | Unknown |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the target compound, a derivatization step is necessary.

Experimental Protocol:

-

Derivatization:

-

To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 100 µL of pyridine as a catalyst.

-

Heat the mixture at 70°C for 30 minutes.

-

-

Instrumentation: A standard GC-MS system.

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 min.

-

-